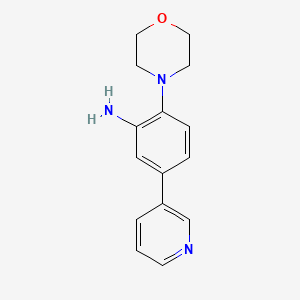
Ethyl 2-(2-methylphenoxy)propanoate
概要
説明
Ethyl 2-(2-methylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 2-methylphenol (o-cresol) and propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylphenoxy)propionate typically involves the esterification of 2-methylphenol with propionic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-methylphenol+propionic acidacid catalystethyl 2-(2-methylphenoxy)propionate+water
Industrial Production Methods
In industrial settings, the production of ethyl 2-(2-methylphenoxy)propionate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is typically distilled to separate the desired ester from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Ethyl 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methylphenoxyacetic acid or 2-methylphenoxyacetone.
Reduction: Formation of 2-(2-methylphenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Ethyl 2-(2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ethyl 2-(2-methylphenoxy)propionate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Ethyl 2-(2-methylphenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: Known for its herbicidal properties.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Another herbicide with a different substitution pattern on the aromatic ring.
Ethyl 2-(2-bromomethylphenoxy)acetate: Studied for its electrochemical reduction properties.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological activities.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
ethyl 2-(2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3 |
InChIキー |
SLUUHAFCXRVNPS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8706009.png)










